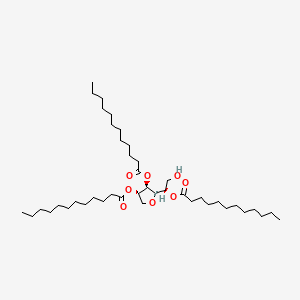

Sorbitan, tridodecanoate

Description

Context and Significance within Lipid Ester Chemistry

Lipid esters are a fundamental class of organic compounds in chemistry and biology, formed through a reaction known as esterification between an acid and an alcohol. reagent.co.ukwikipedia.org In lipid chemistry, these esters are paramount; for instance, triglycerides, the primary components of animal fats and vegetable oils, are esters of glycerol (B35011) and three fatty acids. wikipedia.orgbritannica.com The ester bond is a crucial covalent linkage that connects fatty acid molecules to other groups, defining the structure and function of many complex lipids. britannica.com

Sorbitan (B8754009), tridodecanoate fits within this broad context as a synthetic ester derived from biologically-related materials: sorbitol, a sugar alcohol, and dodecanoic acid, a saturated fatty acid. iiis.orgontosight.ai Unlike naturally occurring triglycerides, sorbitan esters are engineered for specific surfactant functions. cir-safety.orgiiis.org Their significance in lipid ester chemistry stems from their application as surface-active agents that can modify the properties of lipid-based systems. The study of sorbitan esters like Sorbitan, tridodecanoate contributes to the broader understanding of how molecular structure—specifically the interplay between hydrophilic sorbitan heads and lipophilic fatty acid tails—governs interfacial phenomena.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-[3,4-bis(dodecanoyloxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate (B1226587) | europa.eu |

| CAS Number | 71217-21-5 | europa.eulookchem.com |

| Molecular Formula | C42H78O8 | europa.eulookchem.com |

| Molecular Weight | 711.06 g/mol | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 8 | lookchem.com |

| Rotatable Bond Count | 38 | lookchem.com |

Interdisciplinary Research Landscape for Sorbitan Esters

The utility of sorbitan esters as effective non-ionic surfactants has fostered a wide-ranging, interdisciplinary research landscape. pjps.pkscribd.com Their ability to form and stabilize emulsions makes them valuable in diverse fields such as food science, pharmaceuticals, and materials chemistry. ontosight.aiontosight.aibtsjournals.com

Pharmaceuticals and Cosmetics: In pharmaceuticals, sorbitan esters are explored for their role in creating stable drug delivery systems, such as nanoemulsions and niosomes, to improve the solubility and bioavailability of therapeutic agents. ontosight.aipjps.pkgoogle.com Cosmetic science research examines their function as emulsifiers and emollients in creams and lotions. ontosight.aiontosight.ai

Materials and Polymer Science: The principles of emulsification and stabilization by sorbitan esters are applied in the synthesis of polymers and nanoparticles. arxiv.orgscience.gov Research in this area may involve studying their effectiveness in emulsion polymerization or as dispersing agents for various materials. wikipedia.org

Methodologically, the research often involves advanced characterization techniques to understand the behavior of these surfactants. This includes studies on particle size distribution in emulsions, interfacial tension measurements, and computational modeling to predict the conformational behavior of sorbitan ester molecules at interfaces. arxiv.orguu.nl

Scope and Research Focus on this compound Analogues

Academic inquiry into sorbitan esters rarely focuses on a single compound in isolation. Instead, research often adopts a comparative approach, studying a series of analogues to elucidate structure-property relationships. This compound is one of many sorbitan esters, which vary primarily in the length and degree of saturation of their fatty acid chains, as well as the number of fatty acid groups esterified to the sorbitan molecule (mono-, di-, or tri-esters). google.comgoogleapis.com

The research focus is often on how these structural variations impact functional properties:

Hydrophobicity and Emulsion Type: The length of the fatty acid chain is a key determinant of the surfactant's hydrophobicity and its hydrophilic-lipophilic balance (HLB). Shorter chains, as in sorbitan monooctanoate, lead to higher water solubility, favoring oil-in-water (O/W) emulsions. Conversely, longer chains, found in esters like sorbitan tristearate, promote water-in-oil (W/O) emulsions. wikipedia.org

Physical State and Stability: The fatty acid composition influences the physical state (liquid or solid) and thermal stability of the sorbitan ester. For example, sorbitan tristearate is a waxy solid, while other analogues may be viscous liquids. cir-safety.orgwikipedia.org This property is critical for applications in formulations with specific temperature requirements.

Comparative Performance: Studies frequently compare the emulsifying efficiency, stability, and interaction with other components across a range of sorbitan esters (e.g., laurate, stearate, oleate) to select the optimal surfactant for a specific application, such as a rust preventive composition or a pharmaceutical formulation. google.comgoogleapis.com

This comparative research is essential for tailoring formulations and advancing the rational design of surfactant systems for targeted industrial and scientific applications.

Table 2: Comparison of this compound and Selected Analogues

| Compound Name | Common Name/Synonym | Fatty Acid Component | Typical Ester Type | Reference |

|---|---|---|---|---|

| This compound | Sorbitan trilaurate | Dodecanoic acid (Lauric acid) | Triester | google.comgoogle.com |

| Sorbitan tristearate | Span 65 | Octadecanoic acid (Stearic acid) | Triester | wikipedia.org |

| Sorbitan trioleate | Span 85 | Oleic acid | Triester | google.comontosight.ai |

| Sorbitan monolaurate | Span 20 | Dodecanoic acid (Lauric acid) | Monoester | google.comuu.nl |

| Sorbitan monostearate | Span 60 | Octadecanoic acid (Stearic acid) | Monoester | wikipedia.org |

| Sorbitan monooleate | Span 80 | Oleic acid | Monoester | btsjournals.com |

| Sorbitan monopalmitate | Span 40 | Hexadecanoic acid (Palmitic acid) | Monoester | googleapis.com |

Properties

CAS No. |

71217-21-5 |

|---|---|

Molecular Formula |

C42H78O8 |

Molecular Weight |

711.1 g/mol |

IUPAC Name |

[(3S,4R,5R)-4-dodecanoyloxy-5-[(1R)-1-dodecanoyloxy-2-hydroxyethyl]oxolan-3-yl] dodecanoate |

InChI |

InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-36(34-43)41-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)37(35-47-41)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1 |

InChI Key |

WFYQXRLQOPKLJW-JXWCMEKSSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Pathways

Esterification Processes of Sorbitol with Dodecanoic Acid

The conventional synthesis of Sorbitan (B8754009), tridodecanoate is typically a two-stage process performed at high temperatures.

Dehydration of Sorbitol: The first stage involves the intramolecular dehydration of sorbitol to form sorbitan. This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid or phosphoric acid. The dehydration of sorbitol, a hexitol (B1215160) with six hydroxyl groups, results in a mixture of cyclic ethers, primarily 1,4-sorbitan and 1,5-sorbitan, with 1,4-sorbitan being the dominant product. Further dehydration can lead to the formation of isosorbide (B1672297). The reaction is typically conducted under vacuum at elevated temperatures (e.g., 160-180 °C) to facilitate the removal of water and drive the reaction towards sorbitan formation.

Esterification with Dodecanoic Acid: In the second stage, the resulting sorbitan mixture is esterified with three equivalents of dodecanoic acid. This step is often catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, or through non-catalytic pathways at very high temperatures (e.g., 220-230 °C). The process yields a complex mixture containing Sorbitan, tridodecanoate alongside mono- and diesters, unreacted fatty acids, and the various sorbitan isomers.

Alternatively, a one-pot synthesis can be employed where sorbitol is reacted directly with dodecanoic acid in the presence of a catalyst system that promotes both the dehydration and esterification reactions. This method simplifies the process but offers less control over the intermediate sorbitan composition.

Green Chemistry Approaches in Sorbitan Triester Synthesis

In response to the demand for more sustainable and environmentally friendly processes, green chemistry principles have been applied to the synthesis of sorbitan esters. These approaches focus on using renewable resources, reducing energy consumption, and minimizing waste.

Enzymatic Synthesis: A prominent green alternative is the use of lipases as biocatalysts. Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), can catalyze the esterification of sorbitan with dodecanoic acid under much milder conditions than traditional chemical synthesis. This enzymatic route offers high regioselectivity, potentially favoring esterification at specific hydroxyl groups and leading to a more defined product composition with a higher proportion of the desired monoesters if those are the target.

Key advantages of enzymatic synthesis include:

Mild Reaction Conditions: Reactions are typically run at lower temperatures (e.g., 50-90 °C), reducing energy consumption and the formation of colored byproducts.

High Selectivity: Enzymes can selectively catalyze reactions, leading to fewer byproducts and a purer product stream.

Biodegradability and Low Toxicity: The catalysts are proteins, which are biodegradable and non-toxic.

Solvent-Free and Novel Solvent Systems: To further enhance the green credentials of the synthesis, solvent-free reaction systems are being explored. In these systems, the reactants themselves act as the reaction medium. This eliminates the need for potentially hazardous organic solvents, simplifying downstream processing and reducing environmental impact.

Another innovative approach involves the use of deep eutectic solvents (DESs). In one "2-in-1" system, a DES is formed between choline (B1196258) chloride and sorbitol itself. Sorbitol thus acts as both a component of the solvent system and the substrate for the lipase-catalyzed reaction with a laurate donor. This method effectively addresses the poor solubility of the polar sorbitol in a non-polar fatty acid medium. Microwave irradiation has also been investigated to intensify the enzymatic process, significantly reducing reaction times, especially in viscous DES and solvent-free systems.

Influence of Synthesis Conditions on Ester Composition and Isomer Distribution

The final composition of the product mixture in sorbitan ester synthesis is highly dependent on the reaction conditions. The distribution between mono-, di-, and triesters, as well as the isomeric forms of sorbitan (e.g., 1,4-sorbitan, 1,5-sorbitan, isosorbide), is a direct consequence of parameters like temperature, catalyst type and concentration, and the molar ratio of reactants.

Temperature: Higher temperatures generally accelerate both the dehydration and esterification reactions. However, excessive temperatures (>215 °C) in chemical synthesis can lead to increased color formation and the production of undesired byproducts through charring and further dehydration to isosorbide. In enzymatic synthesis, temperature has a significant impact on lipase (B570770) activity, with an optimal range often observed between 50-90°C, beyond which the enzyme may denature.

Molar Ratio: The molar ratio of dodecanoic acid to sorbitol is a critical factor in determining the average degree of esterification. To favor the formation of this compound, a molar excess of dodecanoic acid is required. However, simply increasing the fatty acid content does not guarantee a high yield of the triester, as steric hindrance can make the esterification of the remaining hydroxyl groups on a di-esterified sorbitan molecule more difficult.

Catalyst: In chemical synthesis, acid catalysts (e.g., p-toluenesulfonic acid) are effective for sorbitol dehydration, while base catalysts (e.g., NaOH) are typically used for esterification. The choice and concentration of the catalyst can influence reaction rates and the final product profile. In enzymatic synthesis, the type and concentration of the lipase significantly affect the reaction rate and final conversion yield.

The following table summarizes findings from a study on the lipase-catalyzed synthesis of sorbityl laurate in an organic solvent (2-methyl-2-butanol, 2M2B), illustrating the impact of reaction conditions.

| Parameter | Condition | Conversion Yield | Productivity | Reference |

| Temperature | 50 °C | ~97% (in 8h) | - | |

| 90 °C | 98% (in 90 min) | 118.0 g/(L·h) | ||

| Enzyme Conc. | 20 g/L | 97% | 8.8 gproduct/gbiocatalyst | |

| Molar Ratio (Sorbitol:Vinyl Laurate) | 1:3 | Optimal | - |

This data represents the synthesis of sorbityl laurate esters, not exclusively tridodecanoate, but demonstrates the influence of key parameters in a relevant system.

Purification and Isolation Techniques for this compound

The crude product from the synthesis of this compound is a complex mixture containing the desired triester, as well as mono- and diesters, unreacted sorbitol and dodecanoic acid, and various sorbitan and isosorbide byproducts. The substantial molecular heterogeneity necessitates effective purification methods to isolate the triester.

Solvent Extraction and Washing: Unreacted fatty acids and other oil-soluble impurities can be removed using solvent extraction. A patented method for removing polyol impurities, such as unreacted sorbitans and isosorbides, involves dissolving the crude ester mixture in a hydrocarbon/polar organic solvent solution (e.g., hexane/isopropanol) and washing it with a heated aqueous metal salt solution (e.g., sodium sulfate). The polyols preferentially partition into the aqueous phase, which is then separated from the organic phase containing the purified esters.

The table below shows the reduction of polyol impurities from a commercial sorbitan monolaurate sample using this washing technique.

| Sample | Isosorbide (%) | Sorbitan (%) | Reference |

| Untreated | 6.94 | 5.86 | |

| Washed (Na₂SO₄, Hexane/Isopropanol) | 1.74 | 1.21 |

This data is for sorbitan monolaurate but illustrates the principle of polyol removal applicable to triester purification.

Chromatographic Methods: For achieving higher purity and for analytical characterization, various chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used to separate and quantify the distribution of sorbitan mono-, di-, tri-, and tetraester fractions.

Gas Chromatography (GC): After conversion to their trimethylsilyl (B98337) ether derivatives, sorbitan esters can be analyzed by GC, which is particularly useful for monitoring the progress of the esterification reaction.

Capillary Supercritical Fluid Chromatography (CSFC): CSFC has been shown to provide better separation of the various ester groups (mono-, di-, tri-, tetra-) compared to HPLC.

Molecular Distillation: For the commercial-scale purification and enrichment of triesters, molecular distillation is a preferred method. This technique is suitable for separating heat-sensitive, high-molecular-weight compounds. Under high vacuum, the crude ester mixture is heated, and components are separated based on their molecular weight and volatility, allowing for the enrichment of the heavier this compound fraction from the lighter mono- and diesters.

Advanced Analytical and Structural Characterization of Sorbitan, Tridodecanoate

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the analysis of complex mixtures like commercial Sorbitan (B8754009), tridodecanoate. core.ac.uk Various chromatographic methods are utilized to separate the different ester fractions, analyze the fatty acid components, and resolve isomeric forms.

High-Performance Liquid Chromatography (HPLC) for Ester Fractionation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of sorbitan ester fractions. researchgate.net Commercial sorbitan esters are intricate mixtures containing not only the desired triesters but also mono-, di-, and potentially tetraesters of sorbitan and its isomers like isosorbide (B1672297). researchgate.netresearchgate.net HPLC, particularly in the reversed-phase mode, effectively separates these fractions based on their polarity. researchgate.nethuji.ac.il

A common approach involves using a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.nethuji.ac.il The separation mechanism relies on the principle that less polar components (higher esters like triesters) have a stronger affinity for the stationary phase and thus elute later than more polar components (lower esters like monoesters). The composition of the mobile phase, often a mixture of solvents like isopropanol/water or methanol/water, is optimized to achieve the desired separation. researchgate.nethuji.ac.il Detection is frequently accomplished using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as sorbitan esters lack a strong UV chromophore. thermofisher.comworktribe.com

Table 1: Typical HPLC Parameters for Sorbitan Ester Fractionation

| Parameter | Condition | Source(s) |

| Column | Reversed-Phase C18 | researchgate.nethuji.ac.il |

| Mobile Phase | Isopropanol/Water or Methanol/Acetonitrile gradients | researchgate.nethuji.ac.il |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) | thermofisher.comworktribe.com |

| Analysis Goal | Separation of mono-, di-, tri-, and tetraester fractions | researchgate.net |

Research has demonstrated the successful separation of sorbitan ester surfactants into their respective mono-, di-, tri-, and tetraester groups using reversed-phase HPLC. researchgate.netresearchgate.net The quantitative distribution of these fractions is crucial for quality control and for understanding the performance of the surfactant in specific applications. researchgate.net

Gas-Liquid Chromatography (GLC) for Component Analysis

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a primary method for analyzing the constituent components of Sorbitan, tridodecanoate, specifically its fatty acid profile. core.ac.uklibretexts.org To perform this analysis, the ester bonds are typically cleaved through a saponification reaction, followed by acidification to liberate the free fatty acids. fao.org These fatty acids are then converted into more volatile derivatives, commonly methyl esters (FAMEs), through a process called derivatization. core.ac.uknih.gov

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. libretexts.orgmdpi.com The column's inner surface is coated with a high-boiling-point liquid (the stationary phase). libretexts.org Separation occurs based on the differential partitioning of the FAMEs between the gas and liquid phases, which is influenced by their boiling points and polarity. libretexts.org A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. chromatographyonline.com This analysis confirms the identity and purity of the dodecanoate (B1226587) (laurate) component and detects the presence of any other fatty acids. worktribe.com

Table 2: Illustrative GLC Conditions for Fatty Acid Analysis

| Parameter | Condition | Source(s) |

| Column | Capillary column (e.g., DB-5, DB-Sulfur) | mdpi.comworktribe.com |

| Carrier Gas | Helium or Hydrogen | libretexts.orgmdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Detector | Flame Ionization Detector (FID) | chromatographyonline.com |

| Detector Temperature | 300-360 °C | core.ac.uk |

| Sample Preparation | Saponification followed by methylation to form FAMEs | core.ac.uknih.gov |

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This technique is particularly advantageous for the analysis of thermally labile and high-molecular-weight compounds like sorbitan esters. researchgate.netdocksci.com SFC offers a rapid and efficient means of separating the complex components of this compound, including its various isomers. nih.govresearchgate.net

In the analysis of sorbitan esters, capillary SFC can effectively separate the mixture into groups of starting materials, monoesters, diesters, triesters, and tetraesters. researchgate.netresearchgate.net Furthermore, within each of these groups, SFC can resolve a number of peaks that represent different structural isomers. researchgate.net The use of a supercritical fluid mobile phase provides low viscosity and high diffusivity, leading to faster analysis times and higher chromatographic efficiency compared to HPLC. nih.gov This technique is especially valuable for separating the various positional isomers that arise from the esterification of the multiple hydroxyl groups on the sorbitan and isosorbide rings. nih.govresearchgate.net

Table 3: Representative SFC Parameters for Sorbitan Ester Analysis

| Parameter | Condition | Source(s) |

| Column | Capillary column with immobilized stationary phase (e.g., biphenyl-methylpolysiloxane) | researchgate.net |

| Mobile Phase | Supercritical Carbon Dioxide, often with a modifier | docksci.comscience.gov |

| Temperature | 40-160 °C | researchgate.netdocksci.com |

| Pressure | Programmed density/pressure ramp (e.g., 2400 psi) | docksci.com |

| Detector | Flame Ionization Detector (FID) | researchgate.netdocksci.com |

| Analysis Goal | Separation of ester groups and their isomers | researchgate.net |

Spectroscopic and Mass Spectrometric Identification

While chromatography separates the components of this compound, spectroscopy and mass spectrometry are indispensable for their definitive identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Qualitative Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (HPLC-HRMS), provides unambiguous identification of the components within complex sorbitan ester mixtures. researchgate.net HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of elemental compositions for individual compounds. nih.gov

This technique is crucial for characterizing commercial this compound, which is not a single compound but a complex pattern of dodecanoic acid esters with sorbitol anhydrides like sorbitan and isosorbide. researchgate.netresearchgate.net HRMS can clearly distinguish between sorbitan mono-, di-, and triesters. researchgate.net It can also identify esters formed with different sorbitol-derived polyols and differentiate between esters of dodecanoic acid and other fatty acids that might be present as impurities, such as palmitic or stearic acid. researchgate.net The detailed qualitative profile obtained from HRMS is vital for understanding the synthesis process and the functional properties of the product. researchgate.net

Table 4: Hypothetical High-Resolution Mass Data for Sorbitan Tridodecanoate Species ([M+Na]⁺)

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Sorbitan Monododecanoate | C₁₈H₃₄O₆ | 346.2355 |

| Sorbitan Didodecanoate | C₃₀H₅₆O₇ | 528.4026 |

| Sorbitan Tridodecanoate | C₄₂H₇₈O₈ | 710.5697 |

| Isosorbide Monododecanoate | C₁₈H₃₂O₅ | 328.2250 |

| Isosorbide Didodecanoate | C₃₀H₅₄O₆ | 510.3917 |

Note: The table presents theoretical exact masses for sodium adducts, which are commonly observed in electrospray ionization mass spectrometry. mdpi.com

Raman Spectroscopy for Molecular Organization and Conformational Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, conformation, and organization of lipids like this compound. nih.govresearchgate.net It is highly sensitive to the conformational order of the hydrocarbon chains of the dodecanoate moieties. researchgate.net

Analysis of specific regions in the Raman spectrum allows for the characterization of lipid structure. frontiersin.org For instance, the C-H stretching region (2800-3000 cm⁻¹) is sensitive to the packing and lateral interactions of the alkyl chains. researchgate.net The C-C skeletal stretching region (1000-1200 cm⁻¹) and the CH₂ scissoring mode (around 1440 cm⁻¹) provide information on the conformational order, specifically the ratio of trans to gauche conformers in the fatty acid chains. researchgate.net A higher degree of all-trans conformation indicates a more ordered, crystalline-like state, while an increase in gauche conformers signifies a more disordered, liquid-like state. researchgate.net This makes Raman spectroscopy a valuable tool for studying the physical state and molecular packing of this compound in bulk form or within formulations. uni-tuebingen.desemanticscholar.org

Table 5: Key Raman Bands for Conformational Analysis of Sorbitan Esters

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Information | Source(s) |

| ~1064, ~1130 | C-C skeletal stretch | All-trans chain conformation (ordered state) | researchgate.net |

| ~1089 | C-C skeletal stretch | Gauche conformers (disordered state) | researchgate.net |

| ~1296 | CH₂ twisting | All-trans chain segments | researchgate.net |

| ~1417, ~1440, ~1460 | CH₂ scissoring | Lateral packing and polymorphic form | researchgate.net |

| ~1655 | C=C stretching | Presence of unsaturated fatty acids | researchgate.net |

| ~1740 | C=O stretching | Ester carbonyl group | researchgate.net |

| 2800 - 3000 | C-H stretching | Interchain packing and order | researchgate.net |

Calorimetric and Phase Behavior Studies

The thermal and phase behaviors of lipid-based compounds like this compound are critical to understanding their physical properties and functionality in various applications. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are paramount in these investigations.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. nih.gov By measuring the amount of heat required to increase the temperature of a sample compared to a reference, DSC can identify phenomena such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism. perkinelmer.clnih.gov

For a compound like this compound, a DSC analysis would be expected to reveal key thermal events. Long-chain fatty acid esters, including triglycerides, are known to exhibit complex polymorphic behavior, existing in different crystalline forms (α, β', and β) with distinct melting points and enthalpies of fusion. researchgate.net The α-form is typically the least stable with the lowest melting point, transitioning to the more stable β' and then the most stable β-form upon heating or during storage. arxiv.orgarxiv.org

While specific DSC data for this compound is not available in the reviewed literature, data for the closely related triglyceride, glyceryl tridodecanoate (trilaurin), shows a melting point for the stable β-form at approximately 46.5 °C. uu.nl It is plausible that this compound would exhibit a similar, though not identical, melting range and potentially multiple endothermic peaks corresponding to its polymorphic forms. The exact transition temperatures and enthalpies would be influenced by the sorbitan headgroup.

Table 1: Anticipated DSC Parameters for this compound (Hypothetical Data)

| Thermal Parameter | Expected Observation | Significance |

| Glass Transition (Tg) | A subtle shift in the baseline of the DSC thermogram at sub-ambient temperatures. | Indicates the transition from a rigid, glassy state to a more rubbery, amorphous state. |

| Crystallization Temperature (Tc) | An exothermic peak upon cooling from the melt. | Represents the temperature at which the compound solidifies from its liquid state. |

| Melting Temperature (Tm) | One or more endothermic peaks upon heating. | Corresponds to the melting of different polymorphic forms. The final, highest temperature peak would represent the most stable polymorph. |

| Enthalpy of Fusion (ΔHfus) | The area under the melting peak(s). | Quantifies the energy required to melt the crystalline structure. |

Note: This table is illustrative and based on the expected behavior of similar lipid esters. Specific experimental data for this compound is required for definitive values.

X-ray Diffraction for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of solid materials. googleapis.com By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, XRD provides information on the arrangement of molecules, the unit cell dimensions, and the specific polymorphic form. nih.gov

For triglycerides and other lipid esters, XRD patterns are characterized by reflections in two main regions:

Small-angle X-ray scattering (SAXS) provides information on the long-range order, such as the lamellar stacking distance (d-spacing), which relates to the length of the fatty acid chains. nih.gov

Wide-angle X-ray scattering (WAXS) reveals the short-range order, which is characteristic of the sub-cell packing of the hydrocarbon chains and is used to identify the polymorph (α, β', or β). nih.gov

While specific XRD patterns for this compound were not found, the analysis of related compounds provides a framework for what to expect. For instance, the α-polymorph of triglycerides typically shows a single strong WAXS reflection at a d-spacing of approximately 0.415 nm, indicating hexagonal chain packing. The β'-form shows two strong reflections (around 0.42-0.43 nm and 0.37-0.40 nm) due to orthorhombic packing, and the stable β-form exhibits three or more reflections characteristic of a triclinic sub-cell. researchgate.netarxiv.org

Table 2: Expected X-ray Diffraction Peaks for Polymorphs of this compound (Hypothetical Data)

| Polymorphic Form | Characteristic Short Spacing (d-spacing in nm) | Sub-cell Packing |

| α (alpha) | ~0.41-0.42 | Hexagonal |

| β' (beta-prime) | ~0.42-0.43 and ~0.37-0.40 | Orthorhombic |

| β (beta) | Multiple peaks, often including ~0.46, ~0.39, and ~0.37 | Triclinic |

Note: This table presents generalized d-spacing values for triglyceride polymorphs. Precise experimental data is necessary to characterize this compound.

Interfacial Science and Surfactant Chemistry of Sorbitan, Tridodecanoate

Emulsification Mechanisms and Emulsion Stability

Comprehensive studies detailing the emulsification mechanisms of Sorbitan (B8754009), tridodecanoate are not presently available. However, based on its chemical structure, it is anticipated to function as a water-in-oil (W/O) emulsifier due to its predominantly lipophilic nature, a common characteristic of sorbitan esters with multiple fatty acid chains.

Role as Primary Emulsifying Agent in Oil-in-Water and Water-in-Oil Systems

There is a lack of specific research data evaluating the efficacy of Sorbitan, tridodecanoate as a primary emulsifying agent in either oil-in-water (O/W) or water-in-oil (W/O) systems. Its performance in creating and stabilizing such emulsions has not been quantitatively documented in available scientific literature.

Co-emulsifier Functionality with Other Surfactants

While it is common practice in formulation science to use a combination of surfactants to enhance emulsion stability, there are no specific studies found that investigate the co-emulsifier functionality of this compound with other surfactants.

Formation of Adsorption Layers and Interfacial Films

The formation of stable adsorption layers and interfacial films is crucial for emulsion stability. However, there is no specific research available on the characteristics of interfacial films formed by this compound at the oil-water interface.

Interfacial Tension Reduction and Surface Activity

The ability of a surfactant to reduce interfacial tension is a key indicator of its surface activity.

Measurement of Dynamic Surface Tension

No data from dynamic surface tension measurements for this compound could be located. Such data would be essential to understand how quickly the surfactant molecules arrange themselves at a newly formed interface.

Adsorption Kinetics at Interfaces

Information regarding the adsorption kinetics of this compound at interfaces is not available. This includes the rate of diffusion of its molecules to the interface and the subsequent adsorption process.

Wetting Phenomena and Contact Angle Studies

Research has demonstrated that the incorporation of sorbitan esters into hydrophobic polymer films can induce a significant shift in surface properties, transitioning them from hydrophobic to hydrophilic. For instance, studies on low-density polyethylene (B3416737) (LDPE) films have shown that the addition of sorbitan tristearate facilitates this transformation. This alteration of the surface energy is a key attribute of surfactants like this compound, enabling aqueous solutions to wet surfaces that they would otherwise bead up on.

The general principle of how surfactants affect wetting is that they adsorb at the solid-liquid interface, which reduces the interfacial tension. This reduction in tension leads to a decrease in the contact angle, promoting the spreading of the liquid across the surface. The extent of this effect is dependent on the concentration of the surfactant, its molecular structure, the nature of the solid surface, and the properties of the liquid.

While specific research detailing the contact angle of this compound on various surfaces is limited, the established behavior of other sorbitan esters allows for a qualitative understanding of its wetting capabilities. It is expected that this compound would effectively reduce the contact angle of aqueous solutions on nonpolar surfaces, thereby acting as a potent wetting agent.

To illustrate the typical impact of surfactants on the wettability of a hydrophobic surface, the following data table presents the effect of a different surfactant on the water contact angle of a low-density polyethylene (LDPE) film. This data is representative of the kind of changes that can be expected when a surfactant like this compound is utilized.

| Surfactant Concentration (% w/w) in LDPE Film | Water Contact Angle (°) | Surface Character |

|---|---|---|

| 0 (Pure LDPE) | 80.13 | Hydrophobic |

| 5 (Coconutt Diethanol Amide) | 11.13 | Hydrophilic |

Note: The data in this table is for Coconutt Diethanol Amide on an LDPE film and serves to illustrate the general effect of a surfactant on surface wettability. researchgate.net

Another study highlights that the addition of polyvinyl alcohol (PVA) can significantly improve the water wettability of a surface, reducing the water contact angle from 87.82° to 23.33°, further demonstrating the impact of additives on surface hydrophilicity. researchgate.net*

These findings underscore the role of surfactants in modifying surface energies and promoting wetting. For this compound, its utility as a wetting agent is therefore inferred from the broader understanding of sorbitan ester chemistry and its application in formulations requiring enhanced spreading and surface coverage.

Advanced Materials Science Applications Research

Anti-Corrosive Formulations and Surface Coatings

Sorbitan (B8754009) esters, including those with laurate chains, are recognized for their role as corrosion inhibitors in various formulations. Their efficacy stems from their molecular structure, which combines a hydrophilic sorbitan head with lipophilic fatty acid tails. This amphiphilic nature allows them to adsorb onto metal surfaces, forming a protective film that acts as a barrier to corrosive agents.

The mechanism of corrosion inhibition by sorbitan esters involves the displacement of water molecules from the metal surface and the formation of a coordinated layer. The polar sorbitan head group interacts with the metallic surface, while the nonpolar fatty acid chains orient themselves away from the surface, creating a hydrophobic barrier. This film impedes the electrochemical reactions that lead to corrosion. Research has shown that the combination of sorbitan fatty acid esters with their polyoxyethylene derivatives can lead to a synergistic effect, providing enhanced corrosion protection. google.com These combinations are particularly effective in both anodic and cathodic regions of corrosion processes. google.com

The effectiveness of these compounds as corrosion inhibitors is influenced by their concentration. Studies on polyoxyethylene sorbitan fatty acid esters have demonstrated that an increase in surfactant concentration leads to higher inhibition efficiency. researchgate.net This is attributed to a more complete and stable adsorbed film on the metal surface. These inhibitors can be incorporated into paints, coatings, and other protective formulations to extend the lifespan of metallic components. google.comgoogle.com

Table 1: Corrosion Inhibition Performance of Sorbitan Ester Formulations

| Inhibitor System | Concentration | Inhibition Efficiency (%) | Target Metal | Corrosive Medium |

|---|---|---|---|---|

| Polyoxyethylene Sorbitan Fatty Acid Esters | Increasing Concentration | Increases with concentration | Carbon Steel | 1 M Hydrochloric Acid |

Rheological Modification of Material Systems

Sorbitan esters and related fatty acid esters are utilized as rheology modifiers in various material systems, including coatings, cosmetics, and polymer processing. shreechem.in Their function is to control the flow properties, such as viscosity, and to provide desired textural characteristics.

In systems like creams and lotions, which can be considered model material systems, sorbitan monoesters such as sorbitan monolaurate influence the rheological properties significantly. The length and structure of the fatty acid chain of the sorbitan ester, as well as the oil phase, determine the elasticity and viscosity of the formulation. nih.gov For instance, lengthening the alkyl chain of the surfactant has been shown to increase the elasticity of the cream. nih.gov The bifunctionality of the sorbitan laurate molecule, with its hydrophilic and lipophilic parts, makes it useful as a viscosity modifier in cleaners, detergents, and polymer additives.

Glyceryl tridodecanoate (Trilaurin) is also employed as a thickening agent in various products. cookechem.com Rheology modifiers are crucial in applications like injection molding and extrusion of plastics, where they help improve the flow of the material, reduce defects, and enhance the mechanical properties of the final product. specialchem.com

Table 2: Effect of Sorbitan Esters on Rheological Properties

| Compound | System | Observation | Reference |

|---|---|---|---|

| Sorbitan Monolaurate | Three-component creams | Forms w/o creams; increased surfactant amount increases elasticity. | nih.gov |

| Sorbitan Monostearate | Three-component creams | Forms w/o creams; longer alkyl chain increases elasticity. | nih.gov |

| Sorbitan Monopalmitate | Three-component creams | Forms o/w creams. | nih.gov |

Interfacing with Polymeric and Hybrid Materials

Sorbitan esters serve multiple functions as additives in polymeric materials, acting as emulsifiers, antistatic agents, and lubricants. Their compatibility with various polymers allows them to be integrated into formulations to enhance processing and final product properties.

In the production of polymers such as PVC, sorbitan laurate is used as a lubricant and processing aid. thegoodscentscompany.com It also functions as an antistatic agent in plastics. The use of sorbitan monolaurate as a surfactant in the suspension polymerization of polyacrylic acid has been studied, where it influences the swelling properties and morphology of the resulting superabsorbent polymer. iaea.org

Furthermore, sorbitan-based surfactants have been investigated as plasticizers for cellulose (B213188) esters. The addition of these surfactants can significantly decrease the glass transition temperature (Tg) of the polymer, indicating effective plasticization. researchgate.net For example, polysorbates, which are ethoxylated sorbitan esters, have been shown to dramatically increase the elongation at break of polylactic acid (PLA), a biodegradable polymer. researchgate.net Glyceryl tridodecanoate has been utilized in the development of lipid-based nanoparticles for drug delivery systems, showcasing its interface with polymeric and nanoparticle systems. sigmaaldrich.com

Table 3: Interaction of Sorbitan Esters with Polymeric Materials

| Additive | Polymer System | Function | Effect | Reference |

|---|---|---|---|---|

| Sorbitan Laurate | PVC | Lubricant, Antistat, Process Aid | Enhances processing and reduces static charge. | thegoodscentscompany.com |

| Sorbitan Monolaurate | Polyacrylic Acid | Surfactant in suspension polymerization | Influences swelling properties and surface morphology. | iaea.org |

Nanotechnology and Colloidal Systems Research

Formation and Stabilization of Lipid-Based Nanocarriers

Sorbitan (B8754009), tridodecanoate is instrumental in the creation and stabilization of various lipid-based nanocarriers, which are designed to improve the delivery and bioavailability of therapeutic agents.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Formation

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of nanomedicine, offering alternatives to traditional drug delivery systems like emulsions, liposomes, and polymeric nanoparticles. rsc.org SLNs are formulated with solid lipids, while NLCs are a second generation of these carriers that incorporate a blend of solid and liquid lipids, a composition that enhances drug loading capacity and stability. scilit.comnih.govnih.gov

Cold-Burst Process for Nanoparticle Generation from Triglycerides

A novel technique for producing nanoparticles from triglycerides is the "cold-burst" method. This process relies on the polymorphic transitions of lipids during a cooling and heating cycle to spontaneously disintegrate microparticles into nanoparticles. nih.govarxiv.orgmdpi.comresearchgate.net The mechanism involves the freezing of triglyceride droplets into a metastable α-polymorph, which then transforms into a more stable β-polymorph. This transition leads to volume shrinkage and the formation of a nanoporous structure within the lipid particle. arxiv.org

The presence of appropriate surfactants in the aqueous phase is crucial for the success of the cold-burst process. These surfactants facilitate the penetration of the aqueous phase into the frozen particles, leading to their fragmentation into numerous nanometer-sized lipid particles upon heating. arxiv.org Research has shown that sorbitan monoalkylates from the Span series are effective in this process. arxiv.org While not explicitly detailing Sorbitan, tridodecanoate, the inclusion of the Span series of surfactants indicates its potential utility in this energy-efficient method of nanoparticle generation.

Influence of this compound on Particle Size and Distribution

The particle size and polydispersity index (PDI) are critical quality attributes of nanoparticle formulations, as they significantly impact their biological fate, efficacy, and safety. nih.govnih.govmanchester.ac.uk The concentration and type of surfactant used are key factors in controlling these parameters.

This compound, as a lipophilic surfactant, plays a role in determining the final size of the nanoparticles. Generally, an increase in surfactant concentration leads to a decrease in particle size up to a certain point. This is because a higher concentration of surfactant molecules more effectively covers the surface of the newly formed nanoparticles, preventing their aggregation and coalescence. For instance, studies on similar sorbitan esters, like Span 60, have demonstrated that increasing the surfactant concentration results in a reduction in the mean particle size. researchgate.net This principle is applicable to this compound, where its concentration in the formulation can be adjusted to achieve the desired particle size and a narrow size distribution, which is crucial for consistent performance. nih.gov

Below is an illustrative data table showing the general trend of the effect of surfactant concentration on nanoparticle size, based on findings for related sorbitan esters.

| Surfactant Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) |

|---|---|---|

| 1.0 | 450 | 0.45 |

| 2.0 | 320 | 0.32 |

| 3.0 | 250 | 0.25 |

| 4.0 | 210 | 0.21 |

| 5.0 | 180 | 0.18 |

Stabilization Mechanisms of Gelled Oil Nanoparticles

Gelled oil nanoparticles, also known as organogel nanoparticles, are emerging as stable colloidal dispersions for the delivery of lipophilic active ingredients. crodapharma.com The gelled core of these nanoparticles can prevent the leakage of encapsulated substances and improve the physical stability of the formulation. The stabilization of these nanoparticles in an aqueous dispersion is critical to prevent aggregation and maintain their desired properties.

While specific research on the use of this compound in gelled oil nanoparticles is limited, its properties as a non-ionic surfactant make it a plausible candidate for their stabilization. The stabilization mechanism would involve the adsorption of this compound at the oil-water interface, with its lipophilic fatty acid chains anchored in the gelled lipid core and the hydrophilic sorbitan head group oriented towards the aqueous phase. This creates a steric barrier that prevents the nanoparticles from coming into close contact and aggregating. In some systems, a synergistic stabilization effect can be achieved by using a combination of nanoparticles and surfactants. nih.gov

Strategies for Controlled Release Systems Design

A key objective in drug delivery is to control the release of the active pharmaceutical ingredient to maintain a therapeutic concentration over an extended period. nih.govnih.gov Lipid-based nanocarriers, including those formulated with this compound, are well-suited for developing controlled-release drug delivery systems. nih.govabo.fiazonano.com

This compound contributes to the design of controlled release systems by helping to form a stable, solid lipid matrix that effectively entraps the drug. The release of the drug from this matrix is then governed by various factors, including the composition of the lipid matrix, the particle size, and the presence of surfactants. The drug can be released through diffusion from the lipid core, erosion of the lipid matrix, or a combination of both mechanisms. By carefully selecting the lipids and surfactants, including this compound, the release profile can be tailored to achieve a desired therapeutic outcome. The biphasic release pattern often observed, with an initial burst release followed by a sustained release, can be modulated by adjusting the formulation parameters. mdpi.com

Role in Nanomaterial Synthesis and Functionalization

Beyond its application in lipid-based drug delivery systems, this compound and other sorbitan esters have a role in the broader field of nanomaterial synthesis and functionalization.

Surfactants are often used as stabilizing agents in the synthesis of metallic nanoparticles to control their size and prevent aggregation. biomedres.usnih.gov For example, sorbitan monooleate (Span 80), a closely related compound, has been successfully used as a stabilizer in the chemical reduction synthesis of uniform spherical silver nanoparticles. This suggests that this compound could also serve a similar function in the synthesis of other metallic or inorganic nanoparticles, where it would adsorb onto the nanoparticle surface and provide steric stabilization. biomedres.us

Furthermore, the surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, such as targeted drug delivery. rsc.orgnih.govnih.govmdpi.comrsc.org Surfactants like this compound can be used to modify the surface of nanoparticles, influencing their hydrophobicity, charge, and interaction with biological systems. This surface modification can enhance the biocompatibility of the nanoparticles, improve their circulation time in the body, and facilitate their uptake by target cells. nih.gov

Colloidal Stability and Aggregation Phenomena in Dispersions

Sorbitan tridodecanoate, a nonionic surfactant, plays a crucial role in the stabilization of colloidal dispersions by mitigating aggregation phenomena. Its efficacy is rooted in its molecular structure, which consists of a hydrophilic sorbitan head group and three lipophilic dodecanoate (B1226587) (laurate) tails. This amphiphilic nature allows it to adsorb at the interface between immiscible phases, such as oil and water, thereby reducing interfacial tension and creating a protective barrier around dispersed droplets or particles. This steric hindrance mechanism is fundamental to preventing particle coalescence and flocculation, which are primary drivers of instability in colloidal systems.

The stability of dispersions, particularly emulsions and nanoparticle suspensions, is a critical factor in various industrial and research applications. The effectiveness of Sorbitan tridodecanoate in maintaining this stability is influenced by several factors, including its concentration, the nature of the dispersed and continuous phases, and the presence of other surface-active agents. Research in this area focuses on understanding how these parameters affect key stability indicators such as particle size distribution, zeta potential, and the long-term physical integrity of the dispersion.

Research Findings on Emulsion Stability

Studies on water-in-oil (W/O) emulsions have demonstrated the effectiveness of sorbitan esters as primary stabilizers. The lipophilic nature of Sorbitan tridodecanoate, conferred by its three fatty acid chains, makes it particularly suitable for stabilizing water droplets within an oil-based continuous phase. The concentration of the surfactant is a key determinant of emulsion stability and droplet size.

Interactive Table: Effect of Surfactant Concentration on W/O Emulsion Properties (Hypothetical Data Based on General Principles)

| Surfactant Concentration (% w/w) | Mean Droplet Size (μm) | Stability Index (%) (after 30 days) |

|---|---|---|

| 0.5 | 15.2 | 75 |

| 1.0 | 8.5 | 88 |

| 2.0 | 4.1 | 95 |

| 3.0 | 3.8 | 96 |

This table illustrates the general trend observed where an increase in surfactant concentration leads to a decrease in droplet size and an improvement in stability, up to an optimal concentration beyond which further addition has minimal effect.

The aggregation of droplets in an emulsion is a primary mechanism of instability, leading to creaming or sedimentation and eventual phase separation. Sorbitan tridodecanoate molecules adsorbed at the droplet interface create a steric barrier that physically hinders close contact between droplets. The thickness and density of this adsorbed layer are critical for effective stabilization.

Influence on Nanoparticle Dispersions

In the realm of nanotechnology, preventing the aggregation of nanoparticles is essential for maintaining their unique properties and functionality. Sorbitan tridodecanoate can be utilized as a surface-modifying agent to enhance the dispersibility and stability of nanoparticles in various media. The adsorption of the surfactant onto the nanoparticle surface can prevent agglomeration through steric repulsion.

The stability of a colloidal dispersion can also be assessed by measuring its zeta potential, which is an indicator of the magnitude of the electrostatic repulsive or attractive forces between adjacent, charged particles in a dispersion. While Sorbitan tridodecanoate is a nonionic surfactant and does not directly contribute to the surface charge, its adsorption can influence the effective hydrodynamic diameter of the particles and mask underlying surface charges, thereby affecting the measured zeta potential and, consequently, the colloidal stability.

Interactive Table: Hypothetical Zeta Potential and Particle Size Data for a Nanoparticle Dispersion Stabilized with Sorbitan Tridodecanoate

| Sorbitan Tridodecanoate Conc. (mM) | Mean Particle Size (nm) | Zeta Potential (mV) |

|---|---|---|

| 0 | 550 (aggregated) | -5.2 |

| 0.1 | 210 | -8.5 |

| 0.5 | 155 | -12.1 |

| 1.0 | 150 | -12.8 |

Polymorphism and Crystallization Modulation in Lipid Systems

Influence on Fat Crystal Network Formation

The formation of a fat crystal network is a critical process that dictates the physical properties of many food and pharmaceutical products, including texture, stability, and mouthfeel. Emulsifiers can influence this network by affecting nucleation, crystal growth rate, and the aggregation of crystals. For other sorbitan (B8754009) esters, research has demonstrated a range of effects from accelerating to retarding crystallization, as well as modifying crystal size and morphology. However, specific studies detailing the effect of Sorbitan, tridodecanoate on these parameters are not available. Without such research, it is not possible to provide data on how it influences the kinetics of crystallization or the resulting microstructure of the fat crystal network.

Control of Polymorphic Transitions in Triglyceride Systems

Triglycerides are known to exist in several polymorphic forms (α, β', and β), each with distinct physical properties. The transition from a less stable to a more stable form can have significant consequences for product quality, such as the development of fat bloom in chocolate. Certain emulsifiers, like sorbitan tristearate, have been shown to retard these polymorphic transitions, thereby enhancing product stability. It is hypothesized that the molecular structure of the emulsifier allows it to interfere with the rearrangement of triglyceride molecules into more stable crystal lattices. However, no published research specifically investigates the capacity of this compound to control these polymorphic transitions in triglyceride systems. Consequently, there is no data to present on its effectiveness in stabilizing specific polymorphic forms or the mechanisms by which it might do so.

Impact on Lipid Matrix Structure in Nanoparticles

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are advanced drug delivery systems where the lipid matrix structure is crucial for drug loading, release, and stability. Emulsifiers are key components in the formulation of these nanoparticles, influencing not only their stability but also the crystallinity of the lipid core. A less ordered or amorphous lipid matrix is often desirable to enhance drug encapsulation and prevent expulsion during storage. While various surfactants are used in the production of SLNs and NLCs, the specific impact of this compound on the lipid matrix structure within these nanoparticles has not been a subject of published research. Therefore, there is no information available on how it may modify the crystallinity of the lipid core or its effect on drug incorporation and release from such systems.

Enzymatic Degradation and Biotransformation Studies

Pathways and Kinetics of Ester Hydrolysis

The primary pathway for the enzymatic degradation of Sorbitan (B8754009), tridodecanoate is the hydrolysis of its three ester bonds. This reaction is catalyzed by hydrolase enzymes, particularly lipases and esterases, which break down the ester linkages by introducing a water molecule. The hydrolysis occurs in a stepwise manner, sequentially cleaving the fatty acid chains from the sorbitan backbone.

Sorbitan, tridodecanoate + 3 H₂O → Sorbitan + 3 Dodecanoic Acid

This process yields sorbitan and three molecules of dodecanoic acid (lauric acid). The intermediate products would be Sorbitan, didodecanoate and Sorbitan, monododecanoate.

The kinetics of this enzymatic hydrolysis can be complex and are influenced by the interfacial nature of the reaction, as this compound is poorly soluble in water. The reaction rate is dependent on the concentration of both the substrate and the enzyme, as well as other factors discussed in section 8.3. For many lipase-catalyzed reactions involving triglycerides, which are structurally analogous to this compound, the kinetics can often be described by Michaelis-Menten or more complex models that account for interfacial activation of the enzyme. The stepwise nature of the hydrolysis means that the rates of cleavage of the individual ester bonds may differ.

A kinetic model for the enzymatic hydrolysis of triglycerides in an oil-in-water emulsion has been developed, which could be analogous to the degradation of this compound. This model considers the adsorption of the enzyme at the oil-water interface as a key step. The hydrolysis is considered to proceed in stages, with the initial reaction being the hydrolysis of one of the outer ester groups ugr.es.

Identification of Specific Lipases and Esterases Involved in Degradation

A variety of lipases and esterases sourced from microorganisms and animals have the potential to degrade this compound. While specific studies on this compound are scarce, research on the degradation of other sorbitan esters and triglycerides points to several classes of enzymes that are likely to be active.

Lipases: These enzymes are specialized in hydrolyzing esters of long-chain fatty acids and are highly effective at interfaces between aqueous and lipid phases. Commercially available lipases from various sources have been used to study the hydrolysis of esters. For instance, lipases from fungi such as Candida rugosa, Candida antarctica, and Aspergillus niger, as well as from bacteria like Burkholderia cepacia and Thermomyces lanuginosus, have demonstrated broad substrate specificity and could potentially hydrolyze this compound mdpi.com.

Esterases: These enzymes typically act on esters with shorter-chain fatty acids but can also exhibit activity towards more complex esters. Esterases from various microorganisms, including Bacillus licheniformis and Microbacterium sp., have been characterized and show activity on a range of ester substrates nih.gov. Certain yeast species, such as those from the Candida genus, are known to possess esterase activity capable of hydrolyzing polyoxyethylene sorbitan compounds, which are structurally related to this compound nih.gov.

The table below summarizes some of the enzymes that have been shown to be effective in hydrolyzing ester bonds in compounds structurally related to this compound.

| Enzyme Source Organism | Enzyme Type | Potential for this compound Degradation |

| Candida species | Esterase | High, due to demonstrated activity on related sorbitan compounds nih.gov. |

| Bacillus licheniformis | Esterase | Moderate, with optimal activity on shorter-chain fatty acid esters but potential for broader substrate acceptance nih.gov. |

| Candida antarctica | Lipase (B570770) | High, as it is a widely used and robust biocatalyst for ester hydrolysis mdpi.com. |

| Aspergillus niger | Lipase | High, known for its ability to hydrolyze a variety of esters mdpi.com. |

| Burkholderia cepacia | Lipase | High, effective in the hydrolysis of various ester compounds mdpi.com. |

| Thermomyces lanuginosus | Lipase | High, used in the study of triglyceride hydrolysis kinetics ugr.esmdpi.com. |

Factors Influencing Biodegradation Rate and Mechanism

Several environmental and operational factors can significantly influence the rate and mechanism of the enzymatic degradation of this compound.

pH: The pH of the surrounding medium is a critical factor as it affects the ionization state of both the enzyme's active site and the substrate, thereby influencing enzyme activity and stability. Most lipases and esterases have an optimal pH range, often between neutral and slightly alkaline (pH 7-9), though this can vary depending on the specific enzyme. For example, the esterase from Bacillus licheniformis has an optimal pH of 8-8.5 nih.gov.

Temperature: Temperature affects the rate of enzymatic reactions, with an optimal temperature at which the enzyme exhibits maximum activity. Beyond this optimum, the enzyme can denature and lose its catalytic function. For instance, the esterase from Bacillus licheniformis has an optimal temperature of 45°C nih.gov.

Enzyme Concentration: The initial rate of the hydrolysis reaction is generally proportional to the concentration of the enzyme, assuming the substrate is not a limiting factor.

Substrate Availability and Emulsification: Due to the low water solubility of this compound, its availability to water-soluble enzymes is a key determinant of the degradation rate. The presence of emulsifying agents or the formation of an oil-in-water emulsion can increase the surface area of the substrate, thereby enhancing the rate of enzymatic hydrolysis ugr.es.

The following table summarizes the influence of these factors on the enzymatic degradation of esters.

| Factor | Effect on Biodegradation Rate |

| pH | Optimal rate is achieved at a specific pH for each enzyme; deviations can lead to a decrease in activity. |

| Temperature | Rate increases with temperature up to an optimum, beyond which denaturation causes a rapid decrease in activity. |

| Enzyme Concentration | Higher enzyme concentration generally leads to a faster initial rate of degradation. |

| Substrate Availability | Increased surface area through emulsification enhances the rate of hydrolysis for poorly soluble substrates. |

Environmental Fate and Bioremediation Potential

The enzymatic degradation of this compound is the principal mechanism governing its fate in the environment. Being composed of naturally occurring sorbitol and fatty acids, it is expected to be readily biodegradable. Studies on related sorbitan esters, such as sorbitan monolaurate, have shown them to be readily biodegradable.

The ultimate biodegradation products, sorbitan and dodecanoic acid, are common metabolites in many organisms and are readily mineralized to carbon dioxide and water. The low water solubility of this compound suggests that it will likely partition to soil and sediment in aquatic environments. Its degradation in these compartments will depend on the presence of suitable microbial populations that produce the necessary lipases and esterases.

The inherent biodegradability of this compound indicates a good potential for bioremediation of contaminated sites. The introduction of specific microorganisms known to produce high levels of lipases and esterases, or the direct application of these enzymes, could be employed to accelerate the cleanup of environments contaminated with this compound. The low ecotoxicity of related sorbitan esters further suggests that both the parent compound and its degradation products are unlikely to pose a significant environmental risk.

Theoretical and Computational Modeling of Sorbitan, Tridodecanoate Systems

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. ualberta.ca For surfactants like Sorbitan (B8754009), tridodecanoate, MD simulations provide molecular-level insights into their behavior at interfaces, such as water-oil or air-water, which governs their emulsifying and stabilizing properties. acs.org These simulations can reveal detailed information about the structure and dynamics of surfactant monolayers, including molecular orientation, surface tension, lateral diffusion, and intermolecular interactions. researchgate.net

All-atom (AA) MD simulations, employing force fields like the General AMBER Force Field (GAFF), are used to predict properties such as interfacial tension (IFT). researchgate.net By simulating a system containing Sorbitan, tridodecanoate molecules at an interface between two immiscible phases (e.g., water and an alkane), researchers can observe the spontaneous adsorption and arrangement of the surfactant molecules. The hydrophilic sorbitan head typically orients towards the aqueous phase, while the hydrophobic dodecanoate (B1226587) tails penetrate the oil phase. scribd.com

Key research findings from MD simulations on analogous sorbitan esters include:

Interfacial Tension (IFT): Simulations can quantify the reduction in IFT caused by the surfactant's presence. Studies on various sorbitan monoesters have shown that IFT values are influenced by the chain length of the oil phase; for instance, increasing the hydrocarbon chain length of the oil tends to increase the interfacial tension at the critical micelle concentration (γcmc). researchgate.net

Molecular Area and Orientation: Simulations provide data on the area occupied by each surfactant molecule at the interface. The double bond in the oleic acid chain of Sorbitan monooleate (Span 80) imparts a bent conformation, leading to a larger molecular area compared to saturated counterparts like Sorbitan monostearate (Span 60). researchgate.net The tilt angle of the surfactant's tail and head groups relative to the interface normal can also be calculated, offering a picture of the monolayer's packing and structure. researchgate.net

Hydrogen Bonding: The stability of the surfactant film at the interface is significantly influenced by hydrogen bonds between the sorbitan headgroups and surrounding water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing that factors like temperature can reduce these interactions due to increased molecular mobility. researchgate.net

Dynamical Properties: The lateral diffusion coefficient of the surfactant molecules within the monolayer can be determined, providing insight into the fluidity of the interface. researchgate.net

| Sorbitan Ester Analog | Oil Phase | Property Investigated | Key Finding |

|---|---|---|---|

| Sorbitan monolaurate (Span 20) | Pentane to Dodecane | Critical Micelle Concentration (cmc) | Exhibited higher cmc values compared to longer-chain saturated sorbitan esters. researchgate.net |

| Sorbitan monostearate (Span 60) | Air-Water Interface | Effect of Temperature | Increasing temperature reduces the number and lifetime of hydrogen bonds with water, affecting film stability. researchgate.net |

| Sorbitan monooleate (Span 80) | Pentane to Dodecane | Molecular Area (Acmc) | Showed a larger molecular area due to the unsaturated tail's bent conformation. researchgate.net |

| Sorbitan monopalmitate (Span 40) | Pentane to Dodecane | Interfacial Tension (γcmc) | γcmc values increased as the hydrocarbon chain length of the oil phase increased. researchgate.net |

Molecular Theory of Solvation (3D-RISM) Applications in Complex Fluids

The three-dimensional reference interaction site model (3D-RISM) is a statistical-mechanical theory of molecular solvation that calculates the spatial distribution of solvent molecules around a solute. rsc.orgkinampark.com It offers a computationally efficient alternative to explicit solvent MD simulations for obtaining equilibrium solvation structures and thermodynamics. nih.govrsc.org For a complex amphiphilic molecule like this compound, the 3D-RISM theory could be applied to understand its interactions within a complex fluid, such as a microemulsion or a formulation containing co-solvents and other additives.

Potential applications and insights from a 3D-RISM study of this compound would include:

Solvation Structure: Mapping the probability distribution of water molecules around the hydrophilic sorbitan headgroup, identifying preferential sites for hydrogen bonding. Similarly, it could model the arrangement of non-polar solvent molecules around the three dodecanoate tails.

Thermodynamic Properties: Calculating key thermodynamic quantities such as the solvation free energy, enthalpy, and entropy. This data is vital for understanding the molecule's solubility and its partitioning behavior between different phases.

Effects of Co-solvents and Ions: The 3D-RISM framework can readily incorporate multiple solvent components, making it suitable for studying how the solvation of this compound is affected by the presence of alcohols, salts, or other additives in a formulation.

Thermodynamic Modeling of Phase Equilibria in Multicomponent Systems

Thermodynamic models are essential for predicting the phase behavior of multicomponent systems containing surfactants like this compound. Such models are crucial for designing and optimizing processes like emulsification, extraction, and formulation, where understanding the conditions for phase separation or stability is paramount. frontiersin.org Models like the Universal Functional Activity Coefficient (UNIFAC) group contribution method can be used to predict phase equilibria (e.g., liquid-liquid or solid-liquid) in systems where experimental data is scarce. axeleratio.comtib.euchemeo.com

The UNIFAC model estimates activity coefficients based on the molecular structure of the components in a mixture. The molecule is broken down into functional groups, and the activity coefficient is calculated from the interactions between these groups. For this compound, the relevant groups would include hydroxyl (-OH), ether (CH-O-CH), ester (-COO-), and aliphatic (CH3, CH2) groups. By using pre-determined interaction parameters for these groups, the model can predict phase diagrams for mixtures containing the surfactant, oil, and water. mdpi.com

Research on related sorbitan esters demonstrates the complexity of their phase behavior:

Emulsion Formation: Sorbitan esters are used to form stable emulsions. The type of emulsion (water-in-oil or oil-in-water) and its stability depend on the surfactant's properties (e.g., Hydrophilic-Lipophilic Balance, HLB), its concentration, and the system's composition. For example, Sorbitan monolaurate (HLB = 8.6) can produce emulsions in tetrahydrofuran/water mixtures at certain concentrations, while at other concentrations, it leads to the formation of distinct free layers or a single liquid phase. frontiersin.org

Solid-Liquid Equilibria: The physical state of sorbitan esters at room temperature depends on their fatty acid chains. Sorbitan monostearate is a solid, requiring heating for use in some emulsion preparations, while this compound would likely be a liquid or semi-solid. nih.govdovepress.com Thermodynamic models can predict the melting/freezing point depression in mixtures, which is relevant for the stability of formulations under varying temperatures.

| Sorbitan Ester | System | Concentration Range (% THF v/v) | Observed Phase Behavior |

|---|---|---|---|

| Sorbitan monolaurate (Span 20) | Tetrahydrofuran (THF) / Water | 10% - 30% | Emulsion frontiersin.org |

| 40% - 60% | Free Layers frontiersin.org | ||

| 70% - 80% | One Liquid Phase frontiersin.org | ||

| Sorbitan monostearate (Span 60) | Tetrahydrofuran (THF) / Water | 40% - 70% | Free Layers frontiersin.org |

| 80% | One Liquid Phase frontiersin.org |

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, geometry, and reactivity of molecules from first principles. ix-cameras.com For a molecule like this compound, these methods can be used to obtain precise information that is not readily accessible through experiments and can also be used to parameterize the force fields required for classical MD simulations. acs.org

By solving the electronic Schrödinger equation, DFT calculations can determine a molecule's optimal geometry, charge distribution, and vibrational frequencies. researcher.life

Key insights obtainable from quantum chemical calculations on this compound include:

Molecular Geometry: Determination of precise bond lengths, bond angles, and dihedral angles for the sorbitan ring, the three ester linkages, and the dodecanoate chains. This can help identify the most stable conformations of the molecule.

Charge Distribution: Calculation of partial atomic charges across the molecule. This is particularly important for understanding the polarity of the sorbitan headgroup and the ester functional groups, which dictates their interaction with polar solvents like water and their role in hydrogen bonding.

Interaction Energies: Quantum calculations can accurately compute the binding energy between the surfactant and other molecules, such as water, oil components, or active ingredients. This data is crucial for understanding the strength of intermolecular forces at the molecular level.

Electronic Properties: Properties like the frontier molecular orbitals (HOMO/LUMO) can be calculated to assess the molecule's susceptibility to chemical reactions, such as oxidation, which is a known degradation pathway for related surfactants like polysorbates. acs.org

| Calculable Property | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles for the most stable 3D structure. |

| Partial Atomic Charges | Reveals the charge distribution, highlighting the polarity of the sorbitan head and ester groups. acs.org |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interfacial behavior. |

| Interaction Energy with Water | Calculates the strength of hydrogen bonds between the sorbitan head and water molecules. researcher.life |

| Vibrational Frequencies | Predicts the infrared spectrum, which can be used to identify characteristic functional groups and their interactions. frontiersin.org |

Future Research Directions and Emerging Areas

Development of Novel Characterization Methods for Complex Mixtures

Sorbitan (B8754009) esters, including sorbitan, tridodecanoate, are inherently complex mixtures produced by the esterification of sorbitan with fatty acids. This complexity presents a significant analytical challenge, driving the need for more advanced characterization methods.

Current research highlights the limitations of traditional techniques and points toward the development of more sophisticated analytical workflows. High-performance liquid chromatography (HPLC) and high-temperature gas chromatography (GC) are foundational methods, but future efforts will likely focus on multidimensional and hyphenated techniques to achieve more comprehensive separation and identification of all components within the mixture. researchgate.net The goal is to move beyond simple quantification of mono-, di-, and triesters to a detailed understanding of the isomeric distribution and the presence of any unreacted starting materials or byproducts.

Advanced mass spectrometry (MS) techniques, such as tandem MS and high-resolution MS, will be instrumental in elucidating the precise molecular structures within the this compound mixture. Coupling these MS techniques with advanced separation methods like ultra-high-performance liquid chromatography (UHPLC) will provide unprecedented detail about the composition, which is critical for establishing clear structure-property relationships.

The table below summarizes some of the current and emerging characterization techniques for sorbitan esters.

| Technique | Application in Sorbitan Ester Analysis | Future Development Focus |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of mono-, di-, and triesters. | Development of novel stationary phases for improved resolution of isomers. |

| High-Temperature Gas Chromatography (HT-GC) | Analysis of volatile and semi-volatile components of the mixture. | Optimization of injection techniques to analyze a wider range of ester species. |

| Mass Spectrometry (MS) | Identification of individual components and structural elucidation. | Integration with advanced separation techniques for comprehensive mixture analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of esterification sites. | Development of quantitative NMR methods for rapid mixture characterization. |

Exploration of Tailored this compound Derivatives